molecular formula C14H22N4OS B2822648 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1798662-16-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

カタログ番号 B2822648
CAS番号: 1798662-16-4
分子量: 294.42
InChIキー: BCOQPUFJRBSVPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. In

作用機序

TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system by producing antibodies that help fight off infections. However, in certain diseases, such as B-cell malignancies and autoimmune disorders, B cells become overactive and start attacking healthy cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells and prevent them from attacking healthy cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been found to have good pharmacokinetic properties, with a half-life of 7.6 hours in rats. In preclinical studies, TAK-659 has been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. It has also been found to inhibit the proliferation of B cells and induce apoptosis (programmed cell death) in B-cell malignancies.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potency and specificity for BTK. This makes it a valuable tool for studying the role of BTK in various diseases and for developing new treatments. However, one of the limitations of TAK-659 is its potential off-target effects, which could lead to unwanted side effects. It is also important to note that TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the development of new BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, and clinical trials are needed to evaluate its potential as a new treatment option.

合成法

The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-(1H-1,2,3-triazol-1-yl)piperidine, which is reacted with 2-bromoethyl cyclopentyl sulfide to form 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone. The purity of the compound is then confirmed using analytical techniques such as NMR spectroscopy and HPLC.

科学的研究の応用

TAK-659 has shown promising results in preclinical studies as a potential treatment for various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study conducted on mice with lymphoma, TAK-659 was found to significantly inhibit tumor growth and improve survival rates. TAK-659 has also been studied for its potential use in treating rheumatoid arthritis, lupus, and multiple sclerosis.

特性

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c19-14(11-20-13-3-1-2-4-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h7,10,12-13H,1-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOQPUFJRBSVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。